Structural Scaffold Differentiation: Unsubstituted Benzodioxole Parent vs. Substituted Analogs in the Same Series
CAS 898409-44-4 is the unsubstituted benzodioxole (sesamol) parent compound within the Kumar et al. (2024) series. Its structure lacks additional halogen or alkyl substituents on the pendant aryl ring, distinguishing it from the lead compounds in the series: compound 19 (3,4-dichloro), compound 16 (4-methyl), and compound 20 (2,4-dichloro) [1]. In the published study, the introduction of a 4-methyl group (compound 16) yielded the most potent MAO-B inhibitor (IC50 = 0.019 ± 0.001 µM), whereas 3,4-dichloro substitution (compound 19) produced the strongest MAO-A inhibitor (IC50 = 0.053 ± 0.001 µM), and 2,4-dichloro substitution (compound 20) generated a balanced dual MAO/ChE profile [1]. These data demonstrate that the parent benzodioxole scaffold is the essential pharmacophoric core whose substitution dictates both potency magnitude and isoform selectivity direction [1].
| Evidence Dimension | Structural identity and scaffold role within SAR series |
|---|---|
| Target Compound Data | Unsubstituted benzodioxole (sesamol) at N4 of 2,3-dioxo-3,4-dihydropyrazine; acetamide at N1. Exact IC50 values not reported in publicly accessible abstract; position in series established as parent scaffold. |
| Comparator Or Baseline | Compound 16 (4-methyl): MAO-B IC50 = 0.019 ± 0.001 µM; Compound 19 (3,4-dichloro): MAO-A IC50 = 0.053 ± 0.001 µM; Compound 20 (2,4-dichloro): MAO-A IC50 = 0.160 ± 0.009 µM, MAO-B IC50 = 0.071 ± 0.002 µM, AChE IC50 = 2.611 ± 0.086 µM, BChE IC50 = 4.22 ± 0.162 µM |
| Quantified Difference | Not calculable without parent IC50 data; qualitative differentiation established through scaffold identity and substitution-dependent SAR divergence. |
| Conditions | In vitro enzyme inhibition assays against human MAO-A, MAO-B, AChE, and BChE as described in Kumar et al., Med Chem Res, 2024 [1] |
Why This Matters
Procurement of the unsubstituted parent compound is essential for SAR studies aiming to map how specific substituent modifications alter potency and selectivity across four therapeutically relevant enzyme targets; substituting a pre-optimized analog eliminates the ability to baseline the pharmacophore.
- [1] Kumar S, Mitra R, Ayyannan SR. Design, synthesis and evaluation of sesamol-derived acetamides as dual inhibitors of monoamine oxidases and cholinesterases. Medicinal Chemistry Research, 2024, 33, 1974–1991. DOI: 10.1007/s00044-024-03304-1 View Source
